2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

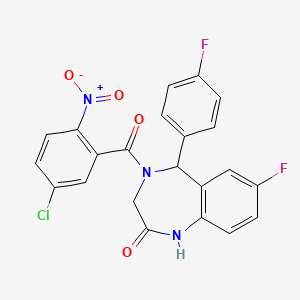

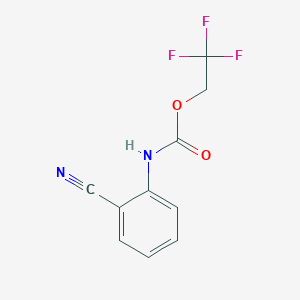

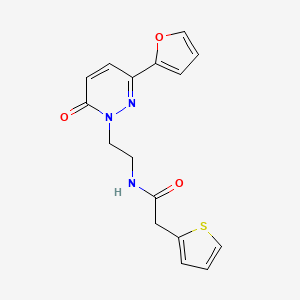

“2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate” is a chemical compound with the CAS Number: 743471-41-2 . It has a molecular weight of 244.17 . It is usually in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2,2,2-trifluoroethyl 2-cyanophenylcarbamate . The InChI Code is 1S/C10H7F3N2O2/c11-10(12,13)6-17-9(16)15-8-4-2-1-3-7(8)5-14/h1-4H,6H2,(H,15,16) .Physical And Chemical Properties Analysis

The compound “2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate” is a powder at room temperature . It has a molecular weight of 244.17 .Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

R. T. Krause (1979) developed a high-performance liquid chromatographic (HPLC) post-column fluorometric labeling technique for the determination of carbamate insecticides, showcasing the technique's resolution, sensitivity, and selectivity for detecting carbamates at nanogram levels. This method, although not directly mentioning 2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate, illustrates the analytical importance of carbamate compounds in environmental and agricultural studies (Krause, 1979).

Synthesis of Photoaffinity Reagents

K. Chehade and H. Spielmann (2000) described the synthesis of p-azidotetrafluoroaniline through a stable carbamate intermediate, demonstrating the utility of carbamate chemistry in developing photoaffinity reagents for biochemical research. This work highlights the versatility of carbamates in synthesizing compounds for specific molecular targeting (Chehade & Spielmann, 2000).

Photoredox Catalysis in Organic Synthesis

T. Koike and M. Akita (2016) discussed the application of photoredox catalysis for catalytic fluoromethylation of carbon-carbon multiple bonds, which is critical in the synthesis of organofluorine compounds used in pharmaceuticals and agrochemicals. This research underscores the importance of fluorinated carbamates in developing new methodologies for incorporating fluorine into organic molecules (Koike & Akita, 2016).

Lewis Acid Catalysis

K. Ishihara et al. (1996) demonstrated the use of scandium trifluoromethanesulfonate as a highly active Lewis acid catalyst in acylation reactions, providing an efficient method for modifying alcohol groups, a reaction mechanism potentially applicable to the transformation of carbamates in organic synthesis (Ishihara et al., 1996).

Catalytic C-H Activation

Xiaodan Zhao et al. (2010) explored the palladium-catalyzed ortho-arylation of O-phenylcarbamates, demonstrating the role of carbamates as directing groups in catalytic C-H bond activation. This study highlights the strategic use of carbamates in facilitating selective modifications of aromatic compounds, showcasing their utility in complex organic synthesis (Zhao et al., 2010).

properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c11-10(12,13)6-17-9(16)15-8-4-2-1-3-7(8)5-14/h1-4H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYQAFBHFCLZQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-(2-cyanophenyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B2738435.png)

![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2738438.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2738439.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2738441.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2738444.png)

![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2738450.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[methyl(4-methylpentan-2-yl)amino]acetamide](/img/structure/B2738455.png)